molecular formula C19H14F3NO4 B12180945 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12180945
M. Wt: 377.3 g/mol
InChI Key: ZIBDIGHMQYPROA-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also features a trifluoromethylphenyl group attached to the acetamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through the reaction of the chromen-2-one derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: A similar compound with a methyl ester group instead of the acetamide moiety.

    2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: A similar compound with a different substitution pattern on the chromen-2-one core.

Uniqueness

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H14F3NO4

Molecular Weight

377.3 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H14F3NO4/c1-10-14-7-6-13(24)8-16(14)27-18(26)15(10)9-17(25)23-12-4-2-11(3-5-12)19(20,21)22/h2-8,24H,9H2,1H3,(H,23,25)

InChI Key

ZIBDIGHMQYPROA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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